1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid

Peptide engineering GnRH receptor pharmacology Conformational constraint

Peptide chemists seeking to rigidify backbone conformation face a choice between flexible phenylalanine and constrained analogs. 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid (TIQ) locks the aromatic ring into a fused bicyclic system, enforcing φ/ψ dihedral angles unattainable with linear residues. • 5-fold anti-ovulatory potency shift vs. Phe in GnRH analogs via enforced type II' β-turn • Aromatic Pro analog with π-stacking; Fmoc-protected forms compatible with standard SPPS • Racemic DL-form available alongside enantiopure (S)-/(R)-forms (ee >99%) for chiral applications • Validated intermediate for MMP inhibitors & GnRH receptor antagonists

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 41034-52-0
Cat. No. B1211215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid
CAS41034-52-0
Synonyms1,2,3,4-tetrahydroisoquinoline carboxylic acid
L-tetrahydro-3-isoquinoline carboxylic acid
tetrahydroisoquinoline carboxylic acid
tetrahydroisoquinoline-3-carboxylate
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESC1CNC(C2=CC=CC=C21)C(=O)O
InChIInChI=1S/C10H11NO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h1-4,9,11H,5-6H2,(H,12,13)
InChIKeyOXFGRWIKQDSSLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acid Sourcing Overview


1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid (THIQ-1-COOH; C₁₀H₁₁NO₂; MW 177.20) is a conformationally constrained cyclic amino acid belonging to the tetrahydroisoquinoline class. It exists as a racemic mixture (DL-form) under CAS 41034-52-0 [1] and is also available in enantiomerically pure forms, including the (S)-enantiomer (CAS 151004-92-1) and (R)-enantiomer [2]. The compound features a bicyclic framework with a secondary amine and a carboxylic acid at the 1-position, rendering it a sterically restricted analog of phenylalanine. Its primary procurement value derives from its utility as a constrained chiral building block in peptide synthesis and peptidomimetic design, as well as an intermediate for pharmaceuticals including matrix metalloproteinase inhibitors and GnRH receptor antagonists [3].

Structural Uniqueness of 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acid


Procurement decisions for 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (TIQ) cannot default to phenylalanine or the 3-carboxylic acid positional isomer (TIC) without compromising experimental outcomes. Unlike the freely rotatable phenylalanine side chain, TIQ locks the aromatic ring into a fused bicyclic system, enforcing rigid backbone φ and ψ dihedral angles that alter peptide secondary structure in predictable ways [1]. When incorporated into GnRH analogs, TIQ substitution produces anti-ovulatory potency differences that correlate with computed strain energy requirements—effects not achievable with linear phenylalanine [2]. Furthermore, the 1-carboxylic acid isomer (TIQ) and the 3-carboxylic acid isomer (TIC) are not interchangeable: TIQ serves as a proline analog with distinct conformational consequences, while TIC is a constituent of the commercial ACE inhibitor quinapril [3]. The racemic DL-form (CAS 41034-52-0) versus enantiopure (S)- or (R)-forms (ee >99%) presents a procurement choice that directly impacts biological activity, as demonstrated by the ≥5-fold potency shift between D-Tic and L-Tic GnRH analogs [2].

Differentiation Evidence for 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acid


Conformational Restriction Versus Phenylalanine in GnRH Analogs

In a comparative study of gonadotropin-releasing hormone (GnRH) analogs, substituting the conformationally restrictive residue tetrahydroisoquinoline-1-carboxylic acid (Tic) for its non-restricted parent phenylalanine produced significant changes in anti-ovulatory activity in rats. The most potent analog, containing D-Tic at position 6, fully inhibited ovulation at a dose of 2.5 μg, whereas the linear phenylalanine-containing parent compound required only 0.5 μg for near-complete inhibition [1]. This 5-fold difference in potency was corroborated by molecular mechanics calculations showing that the strain energy required to deform backbone angles to accommodate Tic correlated with observed biological activity. The study concluded that the effect of D-Tic at position 6 is to maintain a type II' β-turn involving residues 5-8—a structural feature critical for active GnRH analogs that cannot be achieved with the flexible phenylalanine residue [1].

Peptide engineering GnRH receptor pharmacology Conformational constraint Peptidomimetics

TIQ as a Proline Analog with Helix-Breaking Properties

1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid (TIQ) is characterized as a novel proline analog with quantifiable helix-breaking activity. Unlike the native amino acid proline, which lacks aromatic functionality, TIQ combines a constrained bicyclic framework (φ and ψ angles restricted by the fused ring system) with an aromatic moiety that can participate in π-stacking interactions [1]. The carboxy group at the 1-position can adopt either axial or equatorial orientations depending on the (S)- or (R)-enantiomer used, producing distinct steric consequences on the peptide backbone that are analogous to, but distinct from, proline [1]. TIQ has been successfully incorporated into Fmoc solid-phase peptide synthesis (SPPS) protocols for designing specific protease inhibitors, including caspase-2 inhibitors where TIQ modulates affinity to the active center, and matrix metalloproteinase (MMP) inhibitors [1]. The methyl-substituted TIQ derivatives are available for SAR screening to fine-tune inhibitory activity, providing a scaffold diversity not available with proline alone [1].

Peptide synthesis Secondary structure engineering Proline analogs Fmoc-SPPS

Biocatalytic Cascade to Enantiopure (S)-TIQ

Racemic 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS 41034-52-0) can be efficiently converted to enantiopure (S)-enantiomer (CAS 151004-92-1) with >99% enantiomeric excess (ee) and 89% isolated yield using a one-pot biocatalytic redox cascade. This method combines D-amino acid oxidase from Fusarium solani (FsDAAO) with Δ¹-piperidine-2-carboxylate/Δ¹-pyrrolidine-2-carboxylate reductase from Pseudomonas putida (PpDpkA) to achieve complete deracemization (>99% conversion) [1]. A separate chemo-enzymatic approach using FsDAAO with ammonia-borane as the reducing agent yielded the (S)-enantiomer with >99% ee and 82% isolated yield on preparative scale [2]. For comparison, the positional isomer 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (TIC) produced a lower isolated yield of 73% under identical conditions, though ee remained >99% [2]. Lipase-catalyzed methods also exist: Candida antarctica lipase B (CAL-B) catalyzes (R)-selective hydrolysis of TIQ esters in aqueous NH₄OAc buffer at pH 8.5 with >87% chemical yield and >99% ee [3].

Chiral building blocks Biocatalysis Enantioselective synthesis Pharmaceutical intermediates

Carboxylic Acid Position Divergence in ACE Inhibitors

A comparative structure-activity relationship (SAR) study of angiotensin-converting enzyme (ACE) inhibitors revealed a striking divergence between tetrahydroisoquinoline-1-carboxylic acid (1-TIC) and tetrahydroisoquinoline-3-carboxylic acid (3-TIC) derivatives. 3-TIC derivatives demonstrated equivalent in vitro potency and in vivo efficacy to enalapril across both sulfhydryl and non-sulfhydryl series. In contrast, 1-TIC and the homologous isoindoline-1-carboxylic acid analogues exhibited a marked potency divergence: sulfhydryl-containing 1-TIC analogues retained high potency, whereas non-sulfhydryl 1-TIC derivatives showed substantially reduced activity [1]. 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid itself has been shown to inhibit ACE by binding to the active site and blocking conversion of angiotensin I to angiotensin II, leading to decreased blood pressure, and also acts as a competitive inhibitor of nitric oxide synthase (NOS) . However, the parent compound lacks the mercapto-1-oxopropyl side chain present in high-potency derivatives, indicating that the unsubstituted core serves primarily as a scaffold for further derivatization rather than as a direct drug candidate.

ACE inhibitors Antihypertensive agents Structure-activity relationship Cardiovascular drug development

Chiral Purity and Optical Rotation Specifications

Commercial procurement of enantiopure 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives is supported by well-defined quality specifications that exceed those of the racemic DL-form (CAS 41034-52-0; typical purity 95-96%). Fmoc-protected (S)- and (R)-enantiomers are available with ≥98% purity by HPLC and defined optical rotation values: Fmoc-D-Tiq-OH exhibits [α]D = -28° ± 2° (C=1 in DMF) at 0-8°C storage conditions . The parent (S)-enantiomer (CAS 151004-92-1) and (R)-enantiomer are supplied with ≥95% purity, and multiple literature methods exist for verifying enantiomeric excess, including HPLC with chiral stationary phases and polarimetry [1]. These specifications are critical because the (R)- and (S)-enantiomers of TIQ produce distinct steric consequences in peptide chains—the carboxy group adopts axial versus equatorial orientations that differentially affect peptide secondary structure [2].

Chiral purity Quality control Peptide building blocks Analytical specifications

Optimal Applications of 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acid


Constrained Amino Acid Replacements for Peptide SAR

Researchers seeking to rigidify peptide backbones for structure-activity relationship (SAR) studies should prioritize TIQ over flexible linear amino acids such as phenylalanine. The quantitative evidence demonstrates that Tic substitution in GnRH analogs produces a 5-fold difference in anti-ovulatory potency relative to phenylalanine, with the effect mediated by enforced type II' β-turn maintenance that cannot be achieved with the unrestrained parent residue [1]. Additionally, TIQ functions as an aromatic proline analog with helix-breaking properties distinct from native proline, providing both conformational restriction and π-stacking capability for binding interactions. The Fmoc-protected enantiomers are directly compatible with standard solid-phase peptide synthesis protocols, and methyl-substituted derivatives are available for fine-tuning SAR [2].

Enantiopure Chiral Building Block Sourcing for Asymmetric Synthesis

When chiral purity is a critical quality attribute for downstream applications, procurement of enantiopure (S)- or (R)-TIQ (ee >99%) is supported by multiple validated synthetic routes. The biocatalytic redox cascade method achieves 89% isolated yield and >99% ee on preparative scale for the (S)-enantiomer [3], while FsDAAO-mediated deracemization provides 82% yield with >99% ee [4]. Commercial enantiopure forms are available with ≥98% HPLC purity and defined optical rotation values (e.g., [α]D = -28° ± 2° for Fmoc-D-Tiq-OH) . The racemic DL-form (CAS 41034-52-0) should be selected only when chirality is not required or when the user intends to perform in-house resolution.

Development of MMP Inhibitors and GnRH Antagonists

TIQ-1-COOH is a validated intermediate for synthesizing matrix metalloproteinase (MMP) inhibitors and gonadotropin-releasing hormone (GnRH) receptor antagonists [5]. The patent literature extensively describes substituted tetrahydroisoquinolines as MMP inhibitors, with sulfonamide hydroxime derivatives synthesized from 1-TIC demonstrating effective MMP inhibition [5]. For GnRH antagonist development, the quantitative potency data showing full ovulation inhibition at 2.5 μg for D-Tic⁶ analogs provides a benchmark for analog design [1]. Researchers in these therapeutic areas should procure TIQ building blocks for scaffold diversification and SAR exploration.

Enzyme Inhibitor Screening: Caspase-2, ACE, and NOS

TIQ-1-COOH exhibits polypharmacology as an enzyme inhibitor scaffold: it inhibits angiotensin-converting enzyme (ACE) by binding to the active site and blocking angiotensin I to angiotensin II conversion, acts as a competitive inhibitor of nitric oxide synthase (NOS), and serves as a core scaffold for caspase-2 inhibitor design [2]. However, the ACE inhibitor SAR divergence between 1-TIC and 3-TIC isomers indicates that researchers must carefully select the appropriate isomer: 3-TIC derivatives maintain potency in both sulfhydryl and non-sulfhydryl series (equivalent to enalapril), whereas 1-TIC shows potency only in sulfhydryl-containing analogues [6]. Thus, 1-TIC should be procured specifically for sulfhydryl-based ACE inhibitor development or for exploring selectivity against NOS and caspase-2, not as a generic ACE inhibitor scaffold.

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